2,2',4,4',5,5'-Hexabromobiphenyl chemical properties
2,2',4,4',5,5'-Hexabromobiphenyl chemical properties
An In-Depth Technical Guide to the Chemical Properties and Analysis of 2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153)
Introduction
Polybrominated biphenyls (PBBs) are a class of synthetic brominated hydrocarbons historically used as flame retardants in plastics for electronics, textiles, and other consumer products.[1][2] Among the 209 possible PBB congeners, 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153) is of particular scientific and public health interest. It was the principal congener in the commercial flame retardant mixture FireMaster BP-6, which was involved in a widespread agricultural contamination incident in Michigan, USA, in 1973.[3][4][5] This event led to significant human exposure and has been the subject of long-term health studies.[6][7]
Due to its profound environmental persistence, bioaccumulative potential, and toxicity, PBB-153 is classified as a persistent organic pollutant (POP).[2][8] Its production and use have been banned or severely restricted globally.[4][9] This guide, intended for researchers, toxicologists, and environmental scientists, provides a detailed examination of the core chemical properties of PBB-153, the rationale behind its behavior in biological and environmental systems, and the analytical methodologies required for its precise quantification.
Molecular Identity and Structure
The chemical identity of PBB-153 is fundamental to understanding its properties and interactions.
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Chemical Name: 2,2',4,4',5,5'-Hexabromobiphenyl
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CAS Number: 59080-40-9[1]
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Molecular Formula: C₁₂H₄Br₆[3]
The structure consists of a biphenyl backbone where bromine atoms have replaced hydrogen atoms at the 2, 2', 4, 4', 5, and 5' positions.[3]
A critical structural feature is the presence of bromine atoms at the ortho-positions (2 and 2'). The large atomic radius of bromine creates significant steric hindrance, forcing the two phenyl rings to adopt a non-planar, twisted conformation.[11] This conformation is crucial as it influences the molecule's ability to interact with biological receptors, such as the aryl hydrocarbon (Ah) receptor, distinguishing its toxicological profile from more planar congeners.[1][12]
Physicochemical Properties
The environmental persistence and bioaccumulative nature of PBB-153 are direct consequences of its physical and chemical properties. These properties dictate its partitioning behavior in multiphase environmental systems and its resistance to degradation.
| Property | Value | Source | Significance |
| Appearance | White to off-white solid | [2][13] | Solid state at ambient temperatures contributes to low volatility. |
| Melting Point | 72 °C | [2] | |
| Water Solubility | 0.011 mg/L at 25 °C | [3] | Extremely low solubility drives partitioning into organic phases like sediment and biota. |
| Vapor Pressure | 5.2 x 10⁻⁸ mm Hg at 25 °C | [3][4] | Very low volatility; long-range transport occurs primarily via adsorption to atmospheric particles. |
| Octanol-Water Partition Coefficient (log Kₒw) | 6.39 | [4][11] | High value indicates strong lipophilicity and a high potential for bioaccumulation in fatty tissues. |
| Soil Organic Carbon-Water Partition Coefficient (log Kₒc) | 3.33 - 3.87 (estimated) | [4][11] | Indicates strong adsorption to soil and sediment organic matter, limiting mobility in soil and groundwater. |
| Henry's Law Constant | 3.9 x 10⁻⁶ atm·m³/mol | [11] | Suggests that volatilization from water is not a primary fate process, especially given its strong adsorption to sediment.[14] |
Synthesis and Commercial Production
Commercial production of PBBs was generally achieved through the direct bromination of biphenyl.[15] This process typically involved reacting biphenyl dissolved in a solvent like ethylene bromide with bromine gas in the presence of a Friedel-Crafts catalyst, such as iron or aluminum chloride (AlCl₃).[15] The degree of bromination was controlled by the stoichiometry of the reactants.
The resulting product was a mixture of different PBB congeners. For instance, the technical grade product FireMaster BP-6 contained approximately 63% hexabromobiphenyl, with PBB-153 being the principal isomer, and smaller amounts of penta-, hepta-, and other bromobiphenyls.[3]
Environmental Fate and Persistence
PBB-153 is exceptionally stable and resistant to environmental degradation.[16]
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Abiotic Degradation: Degradation through non-photochemical abiotic reactions is considered highly unlikely.[16] While laboratory studies in methanol show that PBB-153 can undergo rapid photodegradation to form lower-brominated PBBs, the extent of this process under natural environmental conditions is not well-defined.[16] Field observations suggest high persistence of the parent compound.[16][17]
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Biodegradation: PBB-153 is highly resistant to microbial degradation.[17] Studies have shown negligible breakdown even after a year of incubation in soil.[17] Some microbial reductive debromination pathways have been proposed, but these processes are extremely slow in the environment.[18]
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Transport and Partitioning: In the atmosphere, PBBs exist mainly adsorbed to particulate matter and are removed by deposition.[14] In aquatic systems, PBB-153 strongly sorbs to suspended solids and sediment due to its hydrophobicity.[13][14] Its low mobility in soil means it remains concentrated in upper soil layers for long periods.[3]
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Bioaccumulation and Half-Life: Due to its high lipophilicity (high log Kₒw), PBB-153 readily accumulates in the adipose tissue of organisms.[13][19] It is biomagnified through the food web. In humans, it is highly persistent with an estimated biological half-life of approximately 12 to 18.5 years, influenced by factors such as age at exposure, BMI, and breastfeeding.[6][19][20]
Toxicological Profile
PBB-153 is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Its toxicity is linked to its activity as an endocrine-disrupting chemical.[6]
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Mechanism of Action: The toxicity of PBB-153 is thought to be related to its interaction with the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor involved in regulating the expression of genes related to metabolism and cellular growth.[1] PBB exposure has also been associated with alterations in immune function and estrogen-regulation pathways.[21]
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Metabolism: In contrast to lower brominated congeners, PBB-153 is highly resistant to metabolic breakdown in humans and animals.[3][20] The lack of adjacent non-halogenated carbon atoms prevents enzymatic attack by cytochrome P450 enzymes. This metabolic stability is a key factor in its long biological half-life. While some hydroxylated metabolites have been identified in animal studies, less than 10% of a given dose is typically excreted.[3]
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Human Health Effects: Long-term studies of the Michigan cohort have linked PBB exposure to a range of adverse health outcomes.[7][22] These include an increased risk of breast cancer in females, digestive system cancers, and potential effects on the thyroid and immune systems.[5][22] In-utero and early-life exposure have been associated with reproductive and developmental effects, such as accelerated puberty in girls and an increased risk of miscarriage in the daughters of exposed women.[7][19]
Analytical Methodology
Accurate quantification of PBB-153 in complex environmental and biological matrices requires sophisticated analytical techniques. The gold standard is gas chromatography coupled with mass spectrometry (GC-MS), often using tandem mass spectrometry (MS/MS) for enhanced selectivity.[23][24][25]
Protocol: Quantification of PBB-153 in Human Serum by GC-MS/MS
This protocol outlines a typical workflow. The use of an isotopically labeled internal standard (e.g., ¹³C₁₂-PBB-153) is essential for accurate quantification via isotope dilution, as it corrects for matrix effects and variations in extraction efficiency and instrument response.[24]
1. Sample Preparation and Extraction:
- Rationale: The primary goal is to isolate the lipophilic PBB-153 from the complex serum matrix (proteins, lipids, water) and transfer it into an organic solvent.
- Steps:
- Spike a known volume of serum (e.g., 1 mL) with a precise amount of ¹³C₁₂-PBB-153 internal standard.
- Denature proteins by adding formic acid and/or propan-2-ol.
- Perform liquid-liquid extraction (LLE) by adding a mixture of organic solvents (e.g., hexane and methyl tert-butyl ether), vortexing, and centrifuging to separate the layers.
- Collect the organic (upper) layer containing the PBBs. Repeat the extraction twice more and combine the organic extracts.
2. Extract Cleanup:
- Rationale: Co-extracted lipids and other interferences can degrade GC column performance and interfere with MS detection. A cleanup step is critical for robust and sensitive analysis.
- Steps:
- Concentrate the combined organic extract under a gentle stream of nitrogen.
- Employ solid-phase extraction (SPE) using a multi-layered silica/florisil cartridge.
- Pass the concentrated extract through the SPE cartridge. The non-polar PBB-153 is retained while more polar interferences are washed away.
- Elute the PBB-153 from the cartridge using an appropriate solvent mixture (e.g., hexane:dichloromethane).
3. Instrumental Analysis:
- Rationale: GC separates PBB-153 from other co-eluting compounds based on its boiling point and interaction with the capillary column. The MS/MS detector provides highly selective and sensitive detection by monitoring specific parent-to-daughter ion transitions.
- Steps:
- Concentrate the final eluate and add a recovery standard.
- Inject a small volume (e.g., 1 µL) into the GC-MS/MS system.
- GC Conditions: Use a short, non-polar capillary column (e.g., 15 m x 0.25 mm x 0.1 µm) with a rapid temperature program to minimize thermal degradation of the analyte.[25]
- MS/MS Conditions: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific transitions for both the native PBB-153 and the ¹³C₁₂-labeled internal standard for definitive identification and quantification.
4. Quantification:
- Rationale: Isotope dilution mass spectrometry provides the most accurate quantification.
- Steps:
Generate a calibration curve using standards containing known concentrations of native PBB-153 and a fixed concentration of the internal standard.
Calculate the ratio of the peak area of the native analyte to the peak area of the labeled internal standard in both the standards and the unknown samples.
Quantify the concentration of PBB-153 in the sample by comparing its response ratio to the calibration curve.
Diagram 4: General Workflow for PBB-153 Analysis in Serum. Conclusion
2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153) is a legacy environmental contaminant whose chemical properties—namely its extreme hydrophobicity, low volatility, and profound resistance to degradation—make it a persistent and bioaccumulative threat. Its unique non-planar structure dictates its toxicological interactions, leading to a range of adverse health effects. Understanding these core properties is essential for assessing its environmental risk, predicting its fate and transport, and developing effective strategies for monitoring human exposure. The analytical methods outlined provide the robust framework necessary for accurately measuring this compound, supporting ongoing research into its long-term health impacts and informing public health policy.
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